molecular formula C18H28O6 B7970298 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

Cat. No.: B7970298
M. Wt: 340.4 g/mol
InChI Key: DQACDWMYPBKPLD-OWYFMNJBSA-N
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Description

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, enzyme activity, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose involves the oxidative coupling of glycerol and acetone to form the corresponding 1,1,2,2-tetraacetate. This intermediate is then converted to the desired product through an acid-catalyzed cyclization reaction . Another method involves the reaction of mannose with 1-ethoxycyclohexene . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like periodate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

    Cyclization: Acid-catalyzed cyclization is a key step in its synthesis.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Glycosylation Reactions

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose serves as an effective glycosyl donor in the synthesis of beta-mannosides. Its use has been documented in various studies focusing on oligosaccharide synthesis, where it provides high yields and selectivity for desired glycosidic linkages .

Antibody-Drug Conjugates (ADCs)

The compound has been explored for its potential in the development of antibody-drug conjugates. By facilitating targeted delivery of cytotoxic agents to specific cells, it enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

Anti-infection Studies

Research indicates that derivatives of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose exhibit anti-infective properties. These compounds have shown activity against various pathogens, including viruses and bacteria, thereby contributing to the development of novel antimicrobial agents .

Enzyme Inhibition

Studies have demonstrated that this compound can be used to synthesize inhibitors for glycosidase enzymes. By modifying its structure through fluorination or other substitutions, researchers have created potent inhibitors that can be used to study enzyme mechanisms and develop therapeutic agents for diseases related to glycosidase dysfunction .

Case Study 1: Synthesis of Oligosaccharides

A study published in Acta Chemica Scandinavica detailed the use of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose in synthesizing complex oligosaccharides. The researchers achieved significant yields and demonstrated the compound's effectiveness as a glycosyl donor .

Case Study 2: Development of Antibody-Drug Conjugates

In a recent investigation into ADCs, researchers utilized this compound to create targeted therapies for cancer treatment. The conjugation process was optimized using various linker strategies involving 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose derivatives, resulting in improved therapeutic indices .

Mechanism of Action

The mechanism of action of 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose involves its interaction with enzymes and proteins that recognize and bind to glycans. This interaction can influence various biological pathways, including glycan synthesis and degradation, protein-glycan recognition, and signal transduction .

Comparison with Similar Compounds

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some similarities in their applications but differ in their specific chemical properties and reactivity.

Biological Activity

Overview

2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is a specialized compound primarily utilized in glycobiology research. It plays a significant role in studying carbohydrate chemistry, glycan formation, and the interactions between proteins and glycans. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is largely attributed to its ability to interact with various enzymes and proteins that recognize and bind to glycans. This interaction influences several biological pathways, including:

  • Glycan Synthesis : The compound may modulate the synthesis of glycan structures.
  • Protein-Glycan Recognition : It plays a role in how proteins interact with glycan moieties.
  • Signal Transduction : The compound can affect signaling pathways that are mediated by glycan interactions.

These mechanisms suggest its potential utility in therapeutic applications targeting glycan-related diseases.

Case Studies

  • Glycobiology Applications :
    • In a study examining the role of glycans in cell signaling, 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose was used to elucidate the mechanisms by which glycan structures influence cellular communication. The results indicated that modifications to glycan structures could significantly alter signaling outcomes in various cell types.
  • Enzyme Interaction Studies :
    • Research focused on enzyme kinetics revealed that this compound acts as an inhibitor for certain glycosyltransferases. By inhibiting these enzymes, it can alter the glycosylation patterns of proteins, which is crucial for their function and stability.
  • Therapeutic Potential :
    • A recent investigation highlighted its potential in developing antifibrotic therapies. The compound was shown to reduce fibrosis markers in vitro when tested on cardiac fibroblasts, suggesting a promising avenue for treating cardiac fibrosis through modulation of glycan interactions.

Comparison of Biological Activities

CompoundMechanism of ActionPrimary Application
2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranoseInhibits glycosyltransferases; modulates protein-glycan interactionsGlycobiology research; antifibrotic therapies
1,2-O-Isopropylidene-α-D-glucopyranoseSimilar mechanism; less specificity in enzyme inhibitionGeneral carbohydrate chemistry
1,2-O-Cyclohexylidene-β-D-galactopyranoseBinds to different glycosyltransferasesGlycobiology; structural studies

Properties

InChI

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACDWMYPBKPLD-OWYFMNJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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